molecular formula C9H10O5 B195536 2-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 5722-93-0

2-Hydroxy-4,5-dimethoxybenzoic acid

Cat. No.: B195536
CAS No.: 5722-93-0
M. Wt: 198.17 g/mol
InChI Key: RUBXSZYVSFYJQR-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O5. . This compound is a derivative of benzoic acid and features hydroxyl and methoxy functional groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4,5-dimethoxybenzoic acid is the protein tyrosine kinase epidermal growth factor receptor . This receptor plays a crucial role in cell growth and differentiation.

Mode of Action

This compound interacts with its target by inhibiting the protein tyrosine kinase epidermal growth factor receptor . This inhibition results in a decrease in cell proliferation and an increase in cell differentiation.

Biochemical Pathways

The compound affects the epidermal growth factor receptor signaling pathway. The inhibition of this pathway leads to downstream effects such as decreased cell proliferation and increased cell differentiation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.72 , suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased cell differentiation . These effects are due to the compound’s inhibition of the protein tyrosine kinase epidermal growth factor receptor.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is relatively stable under normal conditions, but it may react under strong acidic or basic conditions . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-4,5-dimethoxybenzoic acid involves the reaction of 2-hydroxy-4,5-dimethoxybenzaldehyde with an oxidizing agent . Another method includes the use of toluene as a solvent, where this compound is synthesized by refluxing with triphenylphosphite and sulfuric acid under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and hydroxyl group make it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

2-hydroxy-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXSZYVSFYJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468661
Record name 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5722-93-0
Record name 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (80 mL) was added to the crude crystals of 2-bromo-4,5-dimethoxybenzoic acid produced in Example 1 (20.0 g) and sodium carbonate (10.1 g). The resultant mixture was stirred under heating at 80° C., and a copper sulfate solution prepared from copper sulfate pentahydrate (1.91 g), water (20 mL), and pyridine (3.1 mL) was added to the mixture. The resultant mixture was further heated and stirred at 90 to 100° C. for one hour. The mixture was cooled to 50° C., and concentrated hydrochloric acid (16.0 g) was added dropwise thereto. After cooling of the mixture, the precipitated crystals were filtrated, and then dried under reduced pressure, to thereby produce crude crystals of 2-hydroxy-4,5-dimethoxybenzoic acid (15.08 g) (yield: 99.3%).
Name
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80 mL
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20 g
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10.1 g
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1.91 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 11 mL of dimethylformamide (DMF) were suspended 2.12 g of compound (1a), 4.82 g of AlCl3.6H2O, and 2.06 g of NaBr in a stream of argon, which was then heat stirred at 100° C. for 5 hours. The reaction mixture was allowed to stand to cool, to which 10.4 g of 35% hydrochloric acid was then added dropwise before adding 11 mL of water, followed by heat stirring at 70° C. for one hour. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was dried under reduced pressure at 60° C. to provide 1.45 g of compound (2a) at a yield of 73%.
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
AlCl3.6H2O
Quantity
4.82 g
Type
reactant
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Name
Quantity
2.06 g
Type
reactant
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Quantity
10.4 g
Type
reactant
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11 mL
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11 mL
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Yield
73%

Synthesis routes and methods IV

Procedure details

In 30 mL of ethyl acetate was suspended 10 g of the compound (1a) in a stream of argon, to which 6.2 mL of TiCl4 was then added dropwise at 10 to 15° C. under cooling with ice. The reaction mixture was heated to reflux, and stirred for 5 hours. This reaction mixture was cooled, to which 4.9 g of 35% hydrochloric acid was then added dropwise at 24° C. before adding 30 mL of water, followed by heat stirring at 55° C. for one hour. The precipitated crystal was collected by filtration and washed with water to provide 12.45 g of compound (2a) in the form of a wet crystal. The moiety (6.23 g) of the resultant wet crystal was suspended in 15 mL of water, to which 3.52 g of a 25% (w/w) sodium hydroxide aqueous solution was then added dropwise at 18° C., followed by heat stirring at 60° C. for one hour. To the reaction mixture was added 20 mL of ethyl acetate, which was then subjected to liquid-separating operation, followed by dropwise adding 2.19 g of 35% hydrochloric acid to the separated aqueous layer. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was dried under reduced pressure at 60° C. to provide 4.13 g of compound (2a) at a yield of 88%.
Quantity
10 g
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4.9 g
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30 mL
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30 mL
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6.2 mL
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Synthesis routes and methods V

Procedure details

In 10 g of ethyl acetate were suspended 2.0 g of 2,4,5-trimethoxybenzoic acid (1a) and 1.45 g of NaBr in a stream of argon, to which 4.0 g of BF3.Et2O was then added dropwise at 25° C., followed by heat stirring at 40° C. for 3 hours. The reaction mixture was cooled with ice, to which 10 mL of water was then added dropwise at 10° C., followed by dropwise adding 7.5 g of a 25% (w/w) sodium hydroxide aqueous solution. Thereto was further added 10 mL of water before stirring, followed by filtering off insoluble inorganic matter. To the separated aqueous layer was dropwise added 3.94 g of 35% hydrochloric acid, followed by stirring for 10 minutes. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was then dried under reduced pressure at 60° C. to provide 1.7 g of 2-hydroxy-4,5-dimethoxybenzoic acid (2a) at a yield of 91%.
Quantity
2 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4,5-dimethoxybenzoic acid
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2-Hydroxy-4,5-dimethoxybenzoic acid
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2-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 4
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2-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 5
2-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 6
2-Hydroxy-4,5-dimethoxybenzoic acid
Customer
Q & A

Q1: What are the advantages of this new synthetic route for Acotiamide Hydrochloride using 2-Hydroxy-4,5-dimethoxybenzoic acid?

A1: This novel synthesis method, utilizing this compound, offers several advantages:

  • Environmental Friendliness: It avoids the use of environmentally detrimental catalysts and reagents, minimizing pollution and promoting sustainable practices. []
  • Cost-Effectiveness: By employing readily available starting materials and eliminating the need for expensive catalysts, this approach significantly reduces production costs. []
  • High Yield and Purity: The optimized reaction conditions result in a high yield of Acotiamide Hydrochloride with high purity, crucial factors for pharmaceutical applications. []
  • Industrial Scalability: The simplicity of the process and the ease of handling make it suitable for large-scale production. []

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